3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula and a CAS number of 880362-03-8. This compound features an oxadiazole ring, which is a five-membered structure containing two nitrogen atoms and one oxygen atom, along with a pyrrolidine ring, which includes one nitrogen atom. The unique combination of these rings provides distinctive chemical properties that are of interest in various scientific fields, particularly in medicinal chemistry and drug discovery.
3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound is synthesized through various chemical methods and has been studied for its potential applications in drug development .
The synthesis of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole typically involves cyclization reactions. One common synthetic route includes the reaction of an ethyl-substituted hydrazine with a nitrile oxide in the presence of a base like sodium hydroxide under reflux conditions. This method facilitates the formation of the oxadiazole ring.
Other synthetic approaches include:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. The use of continuous flow reactors has also been explored for industrial-scale production to enhance efficiency further.
The compound's molecular weight is approximately 169.21 g/mol. The specific arrangement of atoms contributes to its unique chemical reactivity and biological activity.
3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole can undergo several types of reactions:
Common reagents used in these reactions include:
Substitution reactions may utilize halogens or organometallic compounds like Grignard reagents .
The mechanism by which 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole exerts its biological effects is often linked to its interaction with specific biological targets. For instance, studies indicate potential binding interactions with tubulin, which could disrupt cellular processes such as mitosis. The compound's ability to modulate pathways involved in cell proliferation makes it a candidate for further investigation in cancer treatment .
3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is typically characterized by:
Relevant chemical properties include:
These properties affect its formulation in pharmaceutical applications.
The primary applications of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole are found within medicinal chemistry. Its derivatives have shown promise in drug discovery efforts aimed at developing new therapeutic agents against various diseases such as cancer and infectious diseases caused by Trypanosomatids. Research continues to explore its efficacy and safety profiles through various biological assays【4】【5】.
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, though its medicinal potential remained unexplored until the mid-20th century [6] [7]. The 1960s marked a turning point with the introduction of oxolamine, the first FDA-approved 1,2,4-oxadiazole-containing drug, used as a cough suppressant. This breakthrough illuminated the scaffold’s capacity for diverse biological activities [4] [8]. Today, over a dozen drugs incorporate this motif, including the antiviral pleconaril and the neuromuscular agent ataluren, underscoring its pharmaceutical versatility [4] [9].
A defining feature of 1,2,4-oxadiazoles is their role as bioisosteres for esters, amides, and carbamates. Unlike these carbonyl groups, the oxadiazole ring resists hydrolytic degradation, enhancing metabolic stability while maintaining similar spatial geometry and electronic profiles [2] [7]. For instance, replacing an ester with a 1,2,4-oxadiazole in protease inhibitors reduces susceptibility to esterases, prolonging half-life without compromising target engagement [1] [8]. This bioisosteric utility is facilitated by the ring’s moderate dipole moment (~1.4–3.0 D) and capacity for hydrogen-bond acceptance via its N-atoms [6] [9].
Table 1: Bioisosteric Applications of 1,2,4-Oxadiazoles
Traditional Group | 1,2,4-Oxadiazole Replacement | Advantage | Example Drug |
---|---|---|---|
Ester | 1,2,4-Oxadiazole | Resistance to esterase hydrolysis | Oxolamine |
Amide | 1,2,4-Oxadiazole | Enhanced metabolic stability | Ataluren |
Carbamate | 1,2,4-Oxadiazole | Reduced toxicity | Fasiplon |
The discovery of naturally occurring 1,2,4-oxadiazoles—such as the cytotoxic phidianidines A and B from the sea slug Phidiana militaris—further validated their biological relevance [6] [9]. These natural products exhibit nanomolar affinity for opioid receptors and protein tyrosine phosphatases, highlighting the scaffold’s potential for CNS-targeted therapeutics [4] [8].
Pyrrolidine—a saturated five-membered nitrogen heterocycle—ranks among the most prevalent scaffolds in FDA-approved drugs, present in 37 therapeutics including the antihypertensive losartan and the anticancer agent imatinib [5]. Its significance stems from three key properties:
Table 2: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
Polar Surface Area (Ų) | 16.5 | 14.0 | 0 |
LogP | 0.46 | 0.75 | 3.00 |
H-Bond Donors | 1.0 | 1.0 | 0 |
Chiral Centers | Up to 2 | 0 | 0 |
Natural products like nicotine and the antimicrobial aegyptolidine A exemplify pyrrolidine’s bioactivity. The (S)-enantiomer of nicotine exhibits 100-fold greater affinity for nicotinic acetylcholine receptors than its (R)-counterpart, underscoring the impact of stereochemistry on efficacy [5].
The fusion of 1,2,4-oxadiazole and pyrrolidine into single molecular frameworks represents a strategic approach to overcome limitations of individual scaffolds while amplifying bioactivity. This design leverages:
Hybrids like 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole exemplify this synergy. The 3-ethyl group enhances lipophilicity for membrane penetration, while the (S)-pyrrolidinyl moiety enables chiral recognition at CNS targets. Computational studies confirm such hybrids bind multiple residues in enzymes like Leishmania CYP51, forming H-bonds via oxadiazole-N and hydrophobic contacts via pyrrolidine [9].
Table 3: Design Advantages of 1,2,4-Oxadiazole-Pyrrolidine Hybrids
Scaffold Component | Pharmacological Contribution | Role in Hybrid Design |
---|---|---|
1,2,4-Oxadiazole | Bioisosteric replacement for labile carbonyls | Enhances metabolic stability; hydrogen-bond acceptance |
Chiral Pyrrolidine | 3D spatial coverage; enantioselectivity | Enables target-specific binding; improves solubility |
Linking Chemistry | Covalent integration at C5 (oxadiazole) and C2 (pyrrolidine) | Optimizes electronic distribution; maintains conformational flexibility |
The hybrid’s potential is further evidenced by antiparasitic activity: oxadiazole-pyrrolidine conjugates inhibit Leishmania infantum promastigotes by disrupting mitochondrial membrane potential (∆Ψm) and inducing ultrastructural damage [9]. Such multimodal mechanisms mitigate resistance risks—a critical advantage over current therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0